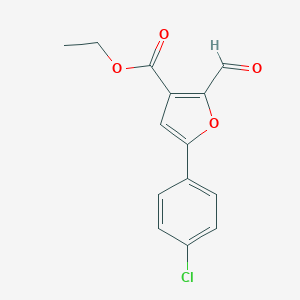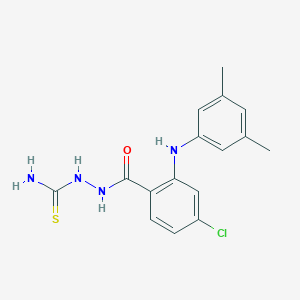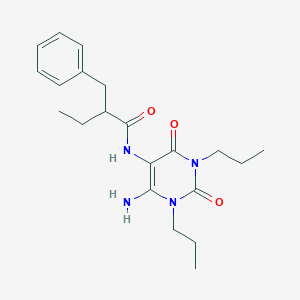
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound used in various scientific research applications. It is a colorless liquid with a molecular formula of C7H10O4 and a molecular weight of 158.15 g/mol. DMOC is widely used in the synthesis of various organic compounds due to its unique properties.
Mecanismo De Acción
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde acts as a protecting group for aldehydes and ketones by forming a cyclic acetal. This cyclic acetal is stable under acidic conditions, which allows for selective reactions to occur at other functional groups in the molecule. The cyclic acetal can be removed under basic conditions, which regenerates the aldehyde or ketone.
Biochemical and Physiological Effects:
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde does not have any known biochemical or physiological effects, as it is primarily used as a chemical reagent in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde is a versatile and widely used protecting group for aldehydes and ketones. It is easy to synthesize and purify, and it can be removed under mild conditions. However, (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde has some limitations, such as its sensitivity to acidic and basic conditions, which can lead to unwanted side reactions. Additionally, (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde can be difficult to remove from some organic molecules, which can lead to purification challenges.
Direcciones Futuras
There are several future directions for the use of (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in scientific research. One potential direction is the development of new and more efficient methods for (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde synthesis. Another direction is the exploration of new applications for (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in the synthesis of complex organic molecules. Additionally, there is potential for the use of (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in the development of new pharmaceuticals and agrochemicals.
Métodos De Síntesis
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde can be synthesized through the condensation reaction of 2,5-dimethoxytetrahydrofuran with chloral hydrate in the presence of a strong acid catalyst. The reaction yields (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde as a product, which can be purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a protecting group for aldehydes and ketones, which allows for the selective synthesis of complex organic molecules. (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde can also be used as a reagent in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
Propiedades
Número CAS |
159551-29-8 |
|---|---|
Nombre del producto |
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7+/m0/s1 |
Clave InChI |
QMIGEDXMDGEZSR-LYFYHCNISA-N |
SMILES isomérico |
CO[C@@H]1C[C@H]([C@@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
SMILES canónico |
COC1CC(C(O1)OC)C=O |
Sinónimos |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2R-(2alpha,3beta,5alpha)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)









